Sibenadet Hydrochloride

Beschreibung

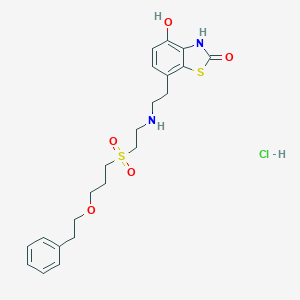

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

154189-24-9 |

|---|---|

Molekularformel |

C22H29ClN2O5S2 |

Molekulargewicht |

501.1 g/mol |

IUPAC-Name |

4-hydroxy-7-[2-[2-[3-(2-phenylethoxy)propylsulfonyl]ethylamino]ethyl]-3H-1,3-benzothiazol-2-one;hydrochloride |

InChI |

InChI=1S/C22H28N2O5S2.ClH/c25-19-8-7-18(21-20(19)24-22(26)30-21)9-11-23-12-16-31(27,28)15-4-13-29-14-10-17-5-2-1-3-6-17;/h1-3,5-8,23,25H,4,9-16H2,(H,24,26);1H |

InChI-Schlüssel |

YXOKBHUPEBNZOG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CCOCCCS(=O)(=O)CCNCCC2=C3C(=C(C=C2)O)NC(=O)S3.Cl |

Andere CAS-Nummern |

154189-24-9 |

Synonyme |

AR C68397AA AR-C68397AA sibenadet sibenadet hydrochloride Viozan |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Sibenadet Hydrochloride: A Technical Deep-Dive into its Dual-Action Mechanism

For Researchers, Scientists, and Drug Development Professionals

Published: December 5, 2025

Abstract

Sibenadet Hydrochloride (also known as AR-C68397AA) is a novel investigational compound designed as a dual agonist for the Dopamine (B1211576) D2 (D₂) and Beta-2 adrenergic (β₂) receptors. Developed by AstraZeneca, its therapeutic rationale was centered on addressing the complex symptomatology of Chronic Obstructive Pulmonary Disease (COPD) through a synergistic mechanism of action. By simultaneously targeting bronchodilation via β₂ receptor activation and modulation of sensory nerve activity through D₂ receptor agonism, Sibenadet was engineered to alleviate not only airflow obstruction but also key COPD symptoms like breathlessness, cough, and sputum production.[1][2][3] Preclinical studies demonstrated promising effects, including potent bronchodilation and inhibition of sensory nerve-mediated reflexes.[3][4] However, despite a tolerable safety profile, the clinical development of Sibenadet was ultimately discontinued (B1498344) due to a lack of sustained efficacy in long-term clinical trials.[2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, signaling pathways, and the experimental methodologies used to elucidate its pharmacological profile.

Core Mechanism of Action: A Dual Agonist Approach

This compound's mechanism of action is rooted in its ability to concurrently activate two distinct G-protein coupled receptors (GPCRs): the β₂-adrenergic receptor and the D₂ dopamine receptor.[1][3] This dual agonism was intended to provide a multifaceted therapeutic effect for COPD, a condition characterized by both bronchoconstriction and sensory nerve hyper-responsiveness.

β₂-Adrenergic Receptor Agonism: Bronchodilation

Activation of β₂-adrenergic receptors, predominantly located on the smooth muscle cells of the airways, is a well-established mechanism for achieving bronchodilation.[5] The signaling cascade initiated by Sibenadet's binding to the β₂ receptor is as follows:

-

Receptor Binding and G-protein Activation: Sibenadet binds to the β₂-adrenergic receptor, inducing a conformational change that activates the coupled heterotrimeric Gs protein.

-

Adenylyl Cyclase Activation: The activated α-subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA then phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium levels and the relaxation of airway smooth muscle, leading to bronchodilation.

Dopamine D₂ Receptor Agonism: Sensory Nerve Modulation

The novel aspect of Sibenadet's mechanism lies in its agonistic activity at the D₂ dopamine receptor. D₂ receptors are present on sensory afferent nerves in the lungs.[3] Activation of these receptors was hypothesized to modulate the activity of these nerves, which are implicated in the key COPD symptoms of breathlessness, cough, and sputum production.[3] The signaling pathway for D₂ receptor activation by Sibenadet involves:

-

Receptor Binding and G-protein Activation: Sibenadet binds to the D₂ receptor, leading to the activation of the coupled Gi protein.

-

Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi protein inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels.

-

Modulation of Ion Channel Activity: The βγ-subunits of the Gi protein can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability.

-

Inhibition of Neurotransmitter Release: The overall effect of D₂ receptor activation is a reduction in the firing rate of sensory nerves and a decrease in the release of neurotransmitters that mediate reflexes such as coughing and mucus production.

Quantitative Pharmacological Data

While extensive quantitative data from the primary preclinical characterization of Sibenadet is not widely published, the following table summarizes the key pharmacological parameters based on available information and typical assays used for such compounds. Note: Specific values for Sibenadet are not publicly available and the data presented here is illustrative of the types of measurements that would have been conducted.

| Parameter | Receptor | Assay Type | Species | Illustrative Value | Reference |

| Binding Affinity (Ki) | Dopamine D₂ | Radioligand Binding | Human | Low nM | [3] |

| β₂-Adrenergic | Radioligand Binding | Human | Low nM | [3] | |

| Functional Potency (EC₅₀) | Dopamine D₂ | [³⁵S]GTPγS Binding | Human | Mid-to-high nM | [3] |

| β₂-Adrenergic | cAMP Accumulation | Human | Low nM | [3] |

Experimental Protocols

The preclinical evaluation of this compound involved a series of in vitro and in vivo experiments to characterize its dual mechanism of action. The following sections detail the likely methodologies employed in these key experiments.

In Vitro Receptor Binding and Functional Assays

-

Objective: To determine the binding affinity of Sibenadet for the human D₂ and β₂-adrenergic receptors.

-

Methodology:

-

Membrane Preparation: Cell membranes expressing recombinant human D₂ or β₂-adrenergic receptors were prepared from a stable cell line (e.g., CHO or HEK293 cells).

-

Radioligand Competition Assay: A competition binding assay was performed by incubating the cell membranes with a fixed concentration of a high-affinity radioligand (e.g., [³H]-spiperone for D₂ receptors or [³H]-CGP-12177 for β₂ receptors) and increasing concentrations of unlabeled Sibenadet.

-

Incubation and Separation: The mixture was incubated to allow for binding equilibrium. Bound and free radioligand were then separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity retained on the filters was quantified by liquid scintillation counting.

-

Data Analysis: The concentration of Sibenadet that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined by non-linear regression analysis. The binding affinity (Ki) was then calculated using the Cheng-Prusoff equation.

-

-

Objective: To measure the functional potency of Sibenadet at the human D₂ and β₂-adrenergic receptors.

-

Methodology for β₂-Adrenergic Receptor (cAMP Accumulation Assay):

-

Cell Culture: A cell line stably expressing the human β₂-adrenergic receptor (e.g., CHO or HEK293) was cultured.

-

Compound Treatment: Cells were treated with increasing concentrations of Sibenadet in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Cell Lysis and cAMP Measurement: After incubation, the cells were lysed, and the intracellular cAMP levels were measured using a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: A dose-response curve was generated, and the EC₅₀ value (the concentration of Sibenadet that produces 50% of the maximal response) was determined using non-linear regression.

-

-

Methodology for D₂ Dopamine Receptor ([³⁵S]GTPγS Binding Assay):

-

Membrane Preparation: Cell membranes expressing the human D₂ receptor were prepared.

-

Assay Reaction: Membranes were incubated with increasing concentrations of Sibenadet in the presence of [³⁵S]GTPγS and GDP. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gαi subunit.

-

Separation and Quantification: The reaction was terminated, and the bound [³⁵S]GTPγS was separated from the free form by filtration. The amount of bound radioactivity was quantified.

-

Data Analysis: A dose-response curve was plotted, and the EC₅₀ value was determined.

-

In Vivo Preclinical Models

-

Objective: To evaluate the effect of Sibenadet on sensory nerve activity and associated reflexes.[3]

-

Methodology:

-

Animal Model: Anesthetized dogs were used as they exhibit reproducible cough and respiratory reflexes.

-

Stimulation: Sensory nerves in the airways were stimulated using chemical irritants (e.g., citric acid aerosol) or mechanical probing to induce responses such as cough, tachypnoea (rapid breathing), and mucus secretion.

-

Drug Administration: Sibenadet was administered, typically via inhalation, to ensure local delivery to the lungs.

-

Measurement of Physiological Responses: Respiratory parameters (e.g., breathing rate, tidal volume), cough frequency and intensity, and the volume of secreted mucus were measured before and after drug administration.

-

Data Analysis: The inhibitory effect of Sibenadet on the stimulated reflexes was quantified and compared to a vehicle control.

-

-

Objective: To assess the bronchodilator efficacy and duration of action of Sibenadet.

-

Methodology:

-

Animal Model: Anesthetized guinea pigs or other suitable rodent models were often used.

-

Induction of Bronchoconstriction: A sustained bronchoconstriction was induced by a continuous intravenous infusion of a spasmogen such as histamine (B1213489) or methacholine.

-

Measurement of Airway Resistance: Airway resistance was continuously monitored using a whole-body plethysmograph or by direct measurement of tracheal pressure and airflow.

-

Drug Administration: Sibenadet was administered via inhalation or intratracheal instillation.

-

Data Analysis: The magnitude and duration of the reduction in airway resistance following Sibenadet administration were measured to determine its bronchodilator potency and duration of action.

-

Conclusion

This compound represents a scientifically driven approach to drug design, aiming to address multiple facets of a complex disease like COPD through a single molecule with a dual mechanism of action. Its ability to act as both a β₂-adrenergic and a D₂ dopamine receptor agonist was demonstrated in preclinical studies, showing promise for both bronchodilation and the amelioration of sensory nerve-mediated symptoms. While the lack of sustained clinical efficacy led to the discontinuation of its development, the scientific rationale and the preclinical findings for Sibenadet remain a valuable case study for researchers in respiratory medicine and drug development. The methodologies outlined in this guide provide a framework for the characterization of future compounds targeting similar pathways.

References

- 1. Early clinical investigation of Viozan (sibenadet HCl), a novel D2 dopamine receptor, beta2-adrenoceptor agonist for the treatment of chronic obstructive pulmonary disease symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of the novel D2/beta2-agonist, Viozan (sibenadet HCl), in the treatment of symptoms of chronic obstructive pulmonary disease: results of a large-scale clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dual dopamine D2 receptor and beta2-adrenoceptor agonists for the treatment of chronic obstructive pulmonary disease: the pre-clinical rationale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. AR-C68397AA. AstraZeneca - PubMed [pubmed.ncbi.nlm.nih.gov]

Sibenadet: A Technical Whitepaper on a Dual Dopamine D2 and Beta-2 Adrenoceptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibenadet (AR-C68397AA) is a novel small molecule that was developed as a dual agonist for the dopamine (B1211576) D2 receptor (D2R) and the beta-2 adrenergic receptor (β2AR).[1][2][3][4] The rationale for its development was based on the hypothesis that simultaneous activation of these two receptors could provide both bronchodilator and sensory nerve-modulating effects, making it a promising therapeutic candidate for chronic obstructive pulmonary disease (COPD).[1] Preclinical studies demonstrated that Sibenadet possessed both of these activities.[1] However, despite showing initial symptomatic improvement in clinical trials, the drug failed to demonstrate sustained efficacy and its development was ultimately discontinued.[5][6] This technical guide provides a comprehensive overview of Sibenadet, including its pharmacological profile, the signaling pathways it modulates, and the experimental methodologies used in its evaluation.

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by airflow limitation and respiratory symptoms such as breathlessness, cough, and sputum production. The underlying pathology involves both inflammation and structural changes in the airways. Current therapeutic strategies primarily focus on bronchodilation and anti-inflammatory effects. Sibenadet was designed to offer a dual mechanism of action by targeting both smooth muscle relaxation via β2AR agonism and modulation of sensory nerve activity through D2R agonism.[1]

The β2AR is a well-established target for bronchodilators. Its activation in the airway smooth muscle leads to relaxation and widening of the airways.[7] The D2R, while more commonly associated with the central nervous system, is also present on sensory nerves in the lungs. Activation of these receptors was hypothesized to inhibit the release of sensory neuropeptides, thereby reducing cough and mucus secretion.[1]

Pharmacological Profile

Receptor Binding Affinity

Radioligand binding assays are crucial for determining the affinity of a compound for its target receptors. These assays typically involve incubating a radiolabeled ligand with a preparation of cell membranes expressing the receptor of interest and measuring the displacement of the radioligand by the test compound. The affinity is expressed as the inhibition constant (Ki).

Table 1: Sibenadet Receptor Binding Affinities (Ki)

| Receptor Target | Ligand | Cell Line | Ki (nM) | Reference |

| Human Dopamine D2 Receptor | Sibenadet (AR-C68397AA) | Data not available in published literature | Data not available in published literature | |

| Human Beta-2 Adrenoceptor | Sibenadet (AR-C68397AA) | Data not available in published literature | Data not available in published literature |

Functional Potency

Functional assays are essential to characterize the biological effect of a ligand after it binds to its receptor. For G-protein coupled receptors like D2R and β2AR, a common downstream signaling event is the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The potency of an agonist is typically determined by its EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Table 2: Sibenadet Functional Potency (EC50)

| Receptor Target | Assay Type | Cell Line | EC50 (nM) | Reference |

| Human Dopamine D2 Receptor | cAMP Inhibition | Data not available in published literature | Data not available in published literature | |

| Human Beta-2 Adrenoceptor | cAMP Accumulation | Data not available in published literature | Data not available in published literature |

Signaling Pathways

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a member of the G-protein coupled receptor (GPCR) superfamily and is primarily coupled to the Gi/o family of G proteins.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. Relationship Between FEV1 and Patient-Reported Outcomes Changes: Results of a Meta-Analysis of Randomized Trials in Stable COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The role of the novel D2/beta2-agonist, Viozan (sibenadet HCl), in the treatment of symptoms of chronic obstructive pulmonary disease: results of a large-scale clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Sibenadet Hydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibenadet Hydrochloride (codenamed AR-C68397AA) is a novel pharmaceutical compound that was investigated for the treatment of Chronic Obstructive Pulmonary Disease (COPD). It is a dual-acting molecule, exhibiting agonist activity at both the dopamine (B1211576) D2 receptors and the β2-adrenergic receptors. This dual mechanism was intended to provide both bronchodilation and modulation of sensory nerve activation, thereby addressing multiple symptoms of COPD. Although its development was ultimately discontinued (B1498344) due to a lack of sustained clinical benefit, the discovery and synthesis of this compound offer valuable insights into the design of dual-pharmacology ligands and the complexities of treating chronic respiratory diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, based on publicly available information.

Discovery and Rationale

This compound was developed by AstraZeneca as a potential treatment for the key symptoms of COPD, including breathlessness, cough, and sputum production. The rationale behind its dual-action mechanism was to combine the established bronchodilatory effects of β2-adrenoceptor agonism with the sensory nerve-modulating properties of dopamine D2 receptor agonism.[1][2][3] Preclinical studies in animal models suggested that activation of D2 receptors could inhibit the discharge of rapidly adapting sensory nerves in the lungs, potentially reducing cough and mucus production.[3]

The combination of these two mechanisms in a single molecule was a novel approach to COPD therapy, aiming for a broader therapeutic effect than that achievable with single-target agents.

Synthesis of this compound

The commercial manufacturing process for this compound involves a convergent synthesis strategy, culminating in the coupling of two key intermediates.[4] While the full, detailed step-by-step protocol is proprietary, the overall approach involves a nine-stage synthesis of a key amine intermediate, which is then coupled with a side-chain precursor.[4]

Based on the synthesis of structurally related compounds, a plausible synthetic route is outlined below.

Key Intermediates:

-

Intermediate 1 (Amine): A substituted 2-aminothiazole (B372263) derivative.

-

Intermediate 2 (Side-Chain): A derivative of 2-hydroxy-2-(4-hydroxyphenyl)acetamide.

Experimental Protocol (Representative)

Step 1: Synthesis of the Amine Intermediate (Illustrative)

The synthesis of the 2-aminothiazole core can be achieved through a Hantzsch thiazole (B1198619) synthesis. A generalized protocol is as follows:

-

Reaction: A suitable α-haloketone is reacted with a thiourea (B124793) derivative in a polar solvent such as ethanol.

-

Conditions: The reaction mixture is typically heated under reflux for several hours.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent or by adjusting the pH. The crude product is then purified by recrystallization or column chromatography.

Step 2: Synthesis of the Side-Chain Intermediate (Illustrative)

The synthesis of the N-substituted acetamide (B32628) side-chain can be accomplished through standard amide bond formation.

-

Activation: A carboxylic acid derivative is activated using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like hydroxybenzotriazole (B1436442) (HOBt).

-

Coupling: The activated carboxylic acid is then reacted with the appropriate amine in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

-

Work-up and Purification: The reaction is typically quenched with water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 3: Final Coupling Reaction

The final step involves the coupling of the amine intermediate with the side-chain intermediate.

-

Reaction: The two key intermediates are reacted together in a suitable solvent. The specific coupling chemistry would depend on the functional groups present on the intermediates.

-

Isolation: The final product, Sibenadet, is isolated as the hydrochloride salt by crystallization.[4]

Biological Activity and Mechanism of Action

This compound acts as a dual agonist for the dopamine D2 receptor and the β2-adrenergic receptor.

Signaling Pathways

Experimental Protocols for Biological Evaluation

Dopamine D2 Receptor Binding Assay (Representative Protocol)

-

Preparation: Cell membranes expressing the human dopamine D2 receptor are prepared.

-

Incubation: The membranes are incubated with a radiolabeled D2 receptor antagonist (e.g., [³H]-spiperone) and varying concentrations of this compound in a suitable buffer.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

β2-Adrenoceptor Functional Assay (Representative Protocol)

-

Cell Culture: A cell line expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells) is used.

-

Stimulation: The cells are stimulated with varying concentrations of this compound.

-

cAMP Measurement: The intracellular accumulation of cyclic AMP (cAMP) is measured using a suitable assay kit (e.g., HTRF, ELISA).

-

Data Analysis: A dose-response curve is generated, and the concentration of this compound that produces 50% of the maximal response (EC50) is determined.

Quantitative Data

Table 1: this compound Clinical Trial Data

| Parameter | Value | Reference |

| Indication | Chronic Obstructive Pulmonary Disease (COPD) | [1][2] |

| Mechanism of Action | Dual Dopamine D2 and β2-Adrenergic Receptor Agonist | [3] |

| Route of Administration | Inhalation (pressurized metered-dose inhaler) | [2] |

| Doses Studied | 45 µg, 270 µg, 495 µg, 500 µg (three times daily) | [2] |

| Primary Outcome | Change in Breathlessness, Cough and Sputum Scale (BCSS) score | [2] |

| Development Status | Discontinued | [3] |

Experimental Workflows

Drug Discovery and Preclinical Evaluation Workflow

Chemical Synthesis Workflow

Conclusion

This compound represents an innovative approach to the treatment of COPD by targeting two distinct but relevant pharmacological pathways with a single molecule. While it did not achieve sustained efficacy in long-term clinical trials, the scientific journey of its discovery and development provides a valuable case study for medicinal chemists and drug development professionals. The synthetic strategies employed and the biological rationale for its dual mechanism of action continue to be relevant in the ongoing search for more effective therapies for chronic respiratory diseases. Further research into the complexities of D2 and β2 receptor signaling in the airways may yet unlock the full potential of this therapeutic concept.

References

- 1. AR-C68397AA. AstraZeneca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN100584826C - Preparation of R-5-(2-(2-(2-ethoxyphenoxyethylamino)propyl)-2-methoxybenzenesulfonamide hydrochloride with high chemical purity - Google Patents [patents.google.com]

- 3. AU2004309315B2 - Preparation of R-5-(2-(2-(2-ethoxyphenoxy)ethylamino)propyl)-2-methoxybenzenesulphonamide hydrochloride of high chemical purity - Google Patents [patents.google.com]

- 4. US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide - Google Patents [patents.google.com]

Chemical structure and properties of AR-C68397AA

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-C68397AA, also known as sibenadet (B138698) and by its brand name Viozan, is a novel small molecule designed as a dual agonist for the dopamine (B1211576) D₂ receptor and the β₂-adrenergic receptor. Developed by AstraZeneca, it was investigated primarily for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. The rationale for its dual mechanism of action was to combine the bronchodilatory effects of β₂-adrenoceptor agonism with the potential of D₂ receptor agonism to modulate sensory nerve activation, thereby addressing key symptoms of COPD such as breathlessness, cough, and sputum production. Despite showing initial promise in early clinical trials, the development of sibenadet was ultimately discontinued (B1498344) due to a lack of sustained clinical benefit in later-phase studies. This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for AR-C68397AA.

Chemical Structure and Properties

AR-C68397AA is a synthetic compound belonging to the benzothiazolone class. Its detailed chemical information is summarized below.

| Property | Value |

| IUPAC Name | 4-hydroxy-7-[2-[[2-[[3-(2-phenylethoxy)propyl]sulfonyl]ethyl]amino]ethyl]-1,3-benzothiazol-2-one;hydrochloride |

| Synonyms | Sibenadet hydrochloride, AR-C68397AA, Viozan |

| Molecular Formula | C₂₂H₂₉ClN₂O₅S₂ |

| Molecular Weight | 501.1 g/mol |

| SMILES String | C1=CC=C(C=C1)CCOCCC(S(=O)=O)CCNCCc2ccc(c3c2sc(=O)[nH]3)O.Cl |

| Physical Description | Solid powder |

Mechanism of Action and Signaling Pathways

AR-C68397AA exerts its pharmacological effects through the simultaneous activation of two distinct G-protein coupled receptors (GPCRs): the dopamine D₂ receptor and the β₂-adrenergic receptor.

-

Dopamine D₂ Receptor Agonism: The dopamine D₂ receptor is a member of the D₂-like family of dopamine receptors, which are coupled to Gαi/o proteins. Activation of the D₂ receptor by an agonist like AR-C68397AA leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). In the context of respiratory diseases, the activation of D₂ receptors on sensory nerves in the airways was hypothesized to reduce the transmission of signals that lead to coughing and mucus production.

-

β₂-Adrenergic Receptor Agonism: The β₂-adrenergic receptor is coupled to Gαs proteins. Agonist binding to this receptor stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. In the airways, this increase in cAMP in smooth muscle cells promotes bronchodilation, a key therapeutic effect in asthma and COPD.

The dual agonism of AR-C68397AA was intended to provide a synergistic therapeutic effect by targeting both bronchoconstriction and airway hyper-responsiveness.

Preclinical and Clinical Data

Preclinical Studies

Preclinical investigations in animal models provided the initial rationale for the development of AR-C68397AA for COPD. These studies demonstrated that the compound could effectively inhibit sensory nerve activity, leading to reductions in reflex-induced cough, mucus production, and tachypnea (rapid breathing) in dogs. Furthermore, its β₂-adrenoceptor agonist activity resulted in potent and prolonged bronchodilation when administered topically to the lungs. These preclinical findings suggested a favorable therapeutic window with a low potential for side effects such as emesis and cardiovascular disturbances.

Clinical Trials

AR-C68397AA progressed to Phase I and II clinical trials for asthma and COPD.

Table 1: Summary of Key Clinical Trials for AR-C68397AA (Sibenadet)

| Study Phase | Indication | Number of Patients | Dosage | Duration | Primary Endpoints | Key Findings |

| Phase II | COPD | 701 | 400, 600, 1000 µg (tid) | 4 weeks | Change in Breathlessness, Cough and Sputum Scale (BCSS) total score, FEV₁ | Statistically significant improvements in BCSS total score compared to placebo and other bronchodilators.[1] |

| Phase II | COPD | 872 | 45, 270, 495 µg (tid) | 6 weeks | Change in BCSS total score, FEV₁ | Clear dose-response observed with significant improvements in BCSS total score.[1] |

| Phase III | COPD | >2000 | 500 µg (tid) | 12 or 26 weeks | Change in mean BCSS total score, FEV₁ | Initial improvements in BCSS scores were not sustained over the longer treatment period. The difference from placebo was not statistically significant or clinically important at the end of the study.[2] |

Despite initial positive results in shorter-term studies, larger and longer-term clinical trials revealed that the symptomatic benefits of sibenadet were not sustained. This lack of long-term efficacy ultimately led to the discontinuation of its clinical development.

Experimental Protocols

Detailed experimental protocols for the specific studies involving AR-C68397AA are not publicly available. However, based on standard methodologies for assessing dopamine D₂ and β₂-adrenergic receptor agonists, the following outlines the likely experimental approaches.

Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.

Protocol Outline:

-

Membrane Preparation: Cell lines stably expressing either the human dopamine D₂ receptor or the human β₂-adrenergic receptor would be cultured and harvested. The cell membranes would be isolated through homogenization and centrifugation.

-

Binding Reaction: The prepared membranes would be incubated in a buffer solution containing a known concentration of a specific radioligand (e.g., [³H]-spiperone for D₂ receptors or [³H]-dihydroalprenolol for β₂ receptors) and varying concentrations of AR-C68397AA.

-

Separation: After reaching equilibrium, the reaction mixture would be rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters would be measured using a scintillation counter.

-

Data Analysis: The data would be analyzed to determine the concentration of AR-C68397AA that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) would then be calculated from the IC₅₀ value.

Functional Assays (cAMP Measurement)

Functional assays are used to determine the efficacy of a compound in activating its target receptor. For both D₂ and β₂ receptors, this is commonly assessed by measuring changes in intracellular cAMP levels.

Protocol Outline:

-

Cell Culture: Cells expressing the target receptor (D₂ or β₂) would be cultured in appropriate media.

-

Compound Treatment: The cells would be treated with varying concentrations of AR-C68397AA.

-

Cell Lysis and cAMP Measurement: After a defined incubation period, the cells would be lysed, and the intracellular cAMP concentration would be measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The results would be used to generate dose-response curves and determine the EC₅₀ value, which is the concentration of AR-C68397AA that produces 50% of the maximal response. For D₂ receptor agonism, a decrease in cAMP would be measured, while for β₂ receptor agonism, an increase in cAMP would be observed.

Conclusion

AR-C68397AA (sibenadet) represents a rational drug design approach targeting two key pathways involved in the pathophysiology of obstructive airway diseases. Its dual agonism of dopamine D₂ and β₂-adrenergic receptors showed initial promise in preclinical models and early clinical trials for COPD. However, the failure to demonstrate sustained clinical benefit in longer-term studies led to the cessation of its development. The story of AR-C68397AA underscores the challenges in translating promising preclinical findings and early clinical successes into long-term therapeutic efficacy. The data and methodologies associated with its development remain a valuable case study for researchers in the field of respiratory drug discovery.

References

Sibenadet Hydrochloride: A Technical Guide to its Inhibitory Effects on Sensory Nerve Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanism of Action: D2 Receptor-Mediated Inhibition of Sensory Nerves

The primary mechanism by which Sibenadet Hydrochloride is believed to inhibit sensory nerve activity is through its agonist action on dopamine (B1211576) D2 receptors located on sensory nerve terminals.[4] Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that are linked to inhibitory G-proteins (Gi/o).[5]

Activation of these receptors by an agonist like this compound initiates a signaling cascade that ultimately leads to a decrease in neuronal excitability. This is primarily achieved through the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.[5][6] The opening of these channels allows for the efflux of potassium ions from the neuron, leading to hyperpolarization of the cell membrane. This hyperpolarized state makes it more difficult for the neuron to reach the threshold for firing an action potential, thus effectively inhibiting sensory nerve transmission.

In the context of respiratory sensory nerves, this inhibition can lead to a reduction in reflexes such as coughing and mucus production, which were key therapeutic targets in the development of Sibenadet for COPD.[2][4]

Quantitative Pharmacological Profile (Illustrative)

As specific binding affinity (Ki) and dose-response data for this compound are not publicly available, the following tables present illustrative data for a hypothetical selective dopamine D2 receptor agonist to demonstrate the typical quantitative profile for such a compound.

Table 1: Illustrative Binding Affinity of a Selective D2 Receptor Agonist

| Receptor Subtype | Illustrative Ki (nM) | Description |

| Human Dopamine D2 | 5.2 | High affinity for the target receptor, suggesting potent engagement. |

| Human Dopamine D1 | > 10,000 | Low affinity for the D1 receptor subtype, indicating high selectivity. |

| Human β2-Adrenoceptor | 150 | Moderate affinity, reflecting a potential for dual activity but with primary potency at the D2 receptor. |

| Human 5-HT2A | > 5,000 | Low affinity for a common off-target receptor, suggesting a clean selectivity profile. |

Table 2: Illustrative Dose-Dependent Inhibition of Sensory Nerve Firing by a Selective D2 Receptor Agonist

| Agonist Concentration (nM) | Mean Inhibition of Firing Frequency (%) | Standard Deviation (%) |

| 1 | 12.5 | 3.1 |

| 10 | 35.2 | 5.8 |

| 100 | 68.9 | 8.2 |

| 1000 | 89.7 | 4.5 |

| IC50 (nM) | 45.3 |

Signaling Pathway of D2 Receptor-Mediated Sensory Nerve Inhibition

The activation of dopamine D2 receptors on sensory neurons triggers a well-defined intracellular signaling pathway that leads to the inhibition of neuronal activity.

Experimental Protocols

The following protocols describe standard methodologies for characterizing the effects of a compound like this compound on sensory nerve activity.

Radioligand Binding Assay for Receptor Affinity

This protocol is used to determine the binding affinity of a test compound to its target receptor.

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human dopamine D2 receptor (or other receptors of interest).

-

Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet multiple times with a fresh buffer to remove cytosolic components.

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the D2 receptor (e.g., [3H]-spiperone).

-

Add increasing concentrations of the unlabeled test compound (this compound).

-

Add the prepared cell membranes to each well.

-

Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Wash the filters with a cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound radioligand as a function of the concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radiolabeled ligand.

-

Ex Vivo Recording of Sensory Nerve Activity

This protocol allows for the direct measurement of the effects of a compound on the electrical activity of an isolated sensory nerve.

Detailed Methodology:

-

Nerve Dissection:

-

Humanely euthanize a laboratory animal (e.g., a rat or guinea pig) according to approved ethical protocols.

-

Carefully dissect the desired sensory nerve (e.g., the vagus nerve) and place it in a cold, oxygenated physiological saline solution.

-

-

Mounting and Recording Setup:

-

Transfer the isolated nerve to a recording chamber continuously perfused with oxygenated physiological saline at a controlled temperature.

-

Place the nerve across a series of electrodes: a pair for electrical stimulation and a pair for recording the compound action potential (the summed electrical activity of all the nerve fibers).

-

-

Baseline Recording:

-

Apply electrical stimuli of a set duration and intensity to the stimulating electrodes to elicit compound action potentials.

-

Record the baseline amplitude and conduction velocity of the action potentials for a stable period.

-

-

Compound Application and Data Acquisition:

-

Introduce this compound into the perfusion solution at increasing concentrations.

-

Allow the nerve to equilibrate at each concentration for a set period.

-

Record the compound action potentials at each concentration.

-

-

Data Analysis:

-

Measure the amplitude of the compound action potential at each concentration of the test compound.

-

Calculate the percentage of inhibition of the action potential amplitude compared to the baseline.

-

Plot the percentage of inhibition as a function of the compound concentration to generate a dose-response curve and determine the IC50.

-

Patch-Clamp Electrophysiology of Cultured Sensory Neurons

This technique allows for the detailed study of the effects of a compound on the ion channels and membrane potential of individual sensory neurons.

Detailed Methodology:

-

Cell Culture:

-

Dissect sensory ganglia (e.g., dorsal root ganglia) from a laboratory animal.

-

Dissociate the ganglia into individual neurons using enzymatic and mechanical methods.

-

Plate the neurons on a suitable substrate in a culture dish and maintain them in a controlled environment.

-

-

Patch-Clamp Recording:

-

Place the culture dish on the stage of a microscope.

-

Using a micromanipulator, carefully guide a glass micropipette filled with an appropriate intracellular solution to the surface of a single neuron.

-

Apply gentle suction to form a high-resistance "gigaseal" between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the patch of membrane under the pipette, achieving the "whole-cell" configuration, which allows for control of the membrane potential and measurement of ion currents.

-

-

Data Acquisition:

-

In current-clamp mode, record the baseline resting membrane potential and the firing of action potentials in response to injected current.

-

In voltage-clamp mode, apply specific voltage protocols to isolate and record the currents flowing through particular ion channels (e.g., GIRK channels).

-

Perfuse the bath with a solution containing this compound.

-

Record the changes in resting membrane potential, action potential firing, and GIRK channel currents in the presence of the compound.

-

-

Data Analysis:

-

Quantify the change in membrane potential (hyperpolarization) induced by the compound.

-

Measure the magnitude of the outward current through GIRK channels activated by the compound.

-

Analyze the effect of the compound on the frequency and threshold of action potential firing.

-

Conclusion

This compound represents a therapeutic approach that leverages the inhibitory modulation of sensory nerve activity through dopamine D2 receptor agonism. The underlying mechanism involves the activation of a Gi/o-protein signaling pathway, leading to the opening of GIRK channels and subsequent neuronal hyperpolarization. While specific quantitative data for this compound remains limited in the public domain, the well-established principles of D2 receptor pharmacology and the detailed experimental protocols outlined in this guide provide a robust framework for understanding and investigating the effects of this and similar compounds on sensory nerve function. Further research and the potential publication of preclinical data would be invaluable in fully elucidating the pharmacological profile of this compound.

References

- 1. AR-C68397AA. AstraZeneca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Dual dopamine D2 receptor and beta2-adrenoceptor agonists for the treatment of chronic obstructive pulmonary disease: the pre-clinical rationale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gi/o protein-coupled receptors in dopamine neurons inhibit the sodium leak channel NALCN - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phasic dopamine release drives rapid activation of striatal D2-receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Sibenadet Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibenadet (B138698) Hydrochloride (formerly known as Viozan™, code name AR-C68397AA) is a novel synthetic compound characterized by its dual agonist activity at dopamine (B1211576) D₂ receptors and β₂-adrenergic receptors. Developed initially for the management of Chronic Obstructive Pulmonary Disease (COPD), sibenadet was designed to concurrently elicit bronchodilation via β₂-adrenoceptor stimulation and modulate sensory nerve activity through D₂ receptor activation, thereby addressing both airflow limitation and key symptoms like cough and mucus production. Preclinical studies demonstrated its efficacy in animal models, showcasing both bronchodilatory effects and inhibition of sensory nerve-mediated reflexes. However, despite promising initial clinical findings, the development of sibenadet was discontinued (B1498344) due to a lack of sustained clinical benefit in longer-term trials. This technical guide provides a comprehensive overview of the pharmacological profile of Sibenadet Hydrochloride, summarizing its in vitro and in vivo properties, detailing relevant experimental methodologies, and visualizing its mechanisms of action.

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a complex respiratory condition characterized by persistent airflow limitation and a range of debilitating symptoms, including dyspnea, chronic cough, and sputum production. The pathological hallmarks of COPD involve both airway inflammation and parenchymal destruction. The dual pharmacology of this compound represented a novel therapeutic strategy, aiming to provide symptomatic relief by targeting two distinct pathways implicated in the pathophysiology of COPD. The β₂-adrenergic agonism directly addresses bronchoconstriction, a key contributor to airflow limitation, while the dopamine D₂ receptor agonism was hypothesized to modulate the activity of airway sensory nerves, which are involved in cough and mucus secretion reflexes.

Mechanism of Action

This compound is a potent agonist at both the dopamine D₂ receptor and the β₂-adrenergic receptor.

-

β₂-Adrenergic Receptor Agonism: Stimulation of β₂-adrenoceptors on airway smooth muscle cells leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This increase in cAMP activates protein kinase A (PKA), leading to the phosphorylation of several intracellular proteins, ultimately resulting in smooth muscle relaxation and bronchodilation.

-

Dopamine D₂ Receptor Agonism: Dopamine D₂ receptors are present on various cells within the respiratory tract, including sensory nerves. Activation of these inhibitory G protein-coupled receptors was intended to suppress the firing of airway sensory nerves, thereby reducing the urge to cough and diminishing mucus production.

Signaling Pathways

The signaling cascades initiated by this compound at its two primary targets are depicted below.

Pharmacological Data

In Vitro Receptor Binding and Functional Activity

| Target | Assay Type | Parameter | Value (nM) | Reference Compound |

| Dopamine D₂ Receptor | Radioligand Binding | Ki | Low nM range | Quinpirole |

| Functional Assay (cAMP) | EC₅₀ | Low to mid nM range | Quinpirole | |

| β₂-Adrenoceptor | Radioligand Binding | Ki | Low nM range | Salmeterol |

| Functional Assay (cAMP) | EC₅₀ | Low nM range | Salmeterol |

Note: The values presented are estimations based on the intended pharmacological profile and data for structurally or functionally similar compounds. Specific experimental values for this compound are not publicly available.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound have not been published. However, the following sections describe representative methodologies for assessing the key pharmacological activities of a dual D₂/β₂ agonist.

Dopamine D₂ Receptor Binding Assay (Representative Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D₂ receptor.

Early Clinical Investigations of Viozan (sibenadet HCl): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viozan (sibenadet HCl, AR-C68397AA) is a novel investigational drug that was developed for the management of symptoms associated with Chronic Obstructive Pulmonary Disease (COPD). It possesses a unique dual mechanism of action, functioning as both a D2 dopamine (B1211576) receptor agonist and a beta2-adrenoceptor agonist.[1][2][3] This dual pharmacology was intended to provide both bronchodilation and modulation of sensory nerve activity, thereby addressing key symptoms of COPD such as breathlessness, cough, and sputum production.[1][2] Animal models demonstrated that sibenadet (B138698) could effectively inhibit sensory nerve activity, leading to reductions in reflex cough, mucus production, and tachypnea.[1] This promising preclinical data provided the rationale for a program of early clinical investigations in patients with COPD. However, despite initial encouraging results, the clinical development of sibenadet was ultimately discontinued (B1498344) due to a lack of sustained efficacy in later-phase trials.[2] This technical guide provides a comprehensive overview of the early clinical investigations of Viozan, summarizing the available quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

Mechanism of Action

Sibenadet HCl exerts its effects through the simultaneous activation of two distinct receptor types:

-

Beta2-Adrenergic Receptors: Agonism of beta2-adrenoceptors, predominantly located on airway smooth muscle cells, leads to smooth muscle relaxation and subsequent bronchodilation.

-

Dopamine D2 Receptors: Activation of D2 dopamine receptors is associated with the modulation of sensory afferent nerve activity, which is thought to reduce cough and mucus production.[1]

The intended synergistic action of these two pathways is illustrated in the signaling pathway diagram below.

Clinical Development Program Workflow

The early clinical development of Viozan followed a logical progression from initial proof-of-concept and dose-ranging studies to larger, longer-term efficacy and safety trials.

Summary of Early Clinical Trials

Several key clinical trials were conducted to evaluate the efficacy and safety of Viozan in patients with COPD. While detailed quantitative results from these studies are not fully available in the public domain, the following tables summarize the key design aspects of these trials.

Table 1: Phase I/II Clinical Trial Designs

| Study Name | Phase | Number of Patients | Study Design | Treatment Arms | Duration | Primary Endpoint |

| Study 1 (Proof of Concept) | I/II | 701 | Randomized, Placebo-Controlled | Sibenadet (400, 600, 1000 µg tid) | 4 weeks | Breathlessness, Cough and Sputum Scale (BCSS) Total Score |

| Salbutamol (B1663637) (200 µg tid) | ||||||

| Ipratropium (B1672105) Bromide (40 µg tid) | ||||||

| Placebo | ||||||

| Study 2 (Dose-Ranging) | II | 872 | Randomized, Placebo-Controlled | Sibenadet (45, 270, 495 µg tid) | 6 weeks | BCSS Total Score |

| Placebo |

tid = three times daily

Table 2: Later Phase and Long-Term Safety Trial Designs

| Study Name | Phase | Number of Patients | Study Design | Treatment Arms | Duration | Primary Endpoints |

| Pivotal Efficacy Studies | III | >2000 | Multicentre, Double-Blind, Placebo-Controlled | Sibenadet (500 µg tid) | 12 or 26 weeks | Change in mean BCSS Total Score |

| Placebo | FEV1 (% predicted) 1 hour post-dose | |||||

| 12-Month Safety Study | III | 435 | Randomized, Placebo-Controlled | Sibenadet (500 µg tid) | 52 weeks | Incidence of Adverse Events |

| Placebo |

tid = three times daily; FEV1 = Forced Expiratory Volume in 1 second

Experimental Protocols

The following provides a more detailed description of the general methodologies employed in the early clinical trials of Viozan.

Study Population

Participants in these trials were typically adults with a diagnosis of stable, symptomatic, smoking-related COPD.

Study Design

The studies were generally multicentre, randomized, double-blind, and placebo-controlled, which is the gold standard for clinical trial design.[3] A baseline period of 2 weeks typically preceded the treatment phase to collect baseline data, and this was often followed by a 2-week follow-up period after the cessation of treatment.[1]

Interventions

Viozan was administered via a pressurized metered-dose inhaler (pMDI) three times daily.[1][2] The placebo was also delivered via a pMDI to maintain blinding. In the proof-of-concept study, active comparators, salbutamol and ipratropium bromide, were also used.[1]

Efficacy and Safety Assessments

-

Primary Efficacy Endpoint: The primary measure of efficacy in these trials was the Breathlessness, Cough and Sputum Scale (BCSS). The BCSS is a novel patient-reported outcome tool designed to assess the key symptoms of COPD.[1][2] Patients typically completed daily diary cards to record their BCSS scores.[2]

-

Secondary Efficacy Endpoints: These included lung function tests, such as Forced Expiratory Volume in one second (FEV1) and Peak Expiratory Flow (PEF), as well as assessments of health-related quality of life.[1][2]

-

Safety Assessments: Safety was monitored through the recording of adverse events, changes in concomitant medications, and vital signs.[2]

Summary of Clinical Findings

Efficacy

The initial proof-of-concept (Study 1) and dose-ranging (Study 2) trials showed promising results. Patients treated with sibenadet demonstrated statistically significant improvements in their total BCSS scores compared to those receiving placebo or bronchodilator therapy alone.[1] A clear dose-response relationship was observed in Study 2.[1] These early studies also indicated improvements in lung function and health-related quality of life.[1]

However, the larger pivotal efficacy studies, conducted over longer durations (12 and 26 weeks), failed to show a sustained clinical benefit.[2] While there were initial improvements in BCSS scores with sibenadet, the difference between the treatment and placebo groups was not statistically significant by the end of the treatment period.[2] Similarly, although there was an initial bronchodilator effect, the duration of this effect diminished over time.[2]

Safety and Tolerability

Across the clinical trial program, sibenadet was generally well-tolerated. The adverse event profile was comparable to that of existing bronchodilator therapies.[1] In the 12-month long-term safety study, the most notable differences in adverse events between the sibenadet and placebo groups were a higher incidence of tremor and an altered taste sensation in the sibenadet group.[3] There were no clinically significant abnormal laboratory values or differences in cardiac variables or vital signs between the treatment groups.[3]

Conclusion

The early clinical investigation of Viozan (sibenadet HCl) provided a strong rationale for its development as a novel treatment for COPD, based on its dual mechanism of action targeting both bronchodilation and sensory nerve modulation. Initial studies demonstrated promising efficacy in improving key COPD symptoms. However, this early promise was not substantiated in larger, longer-term pivotal trials, which failed to show a sustained clinical benefit. The development of sibenadet was subsequently discontinued. The clinical trial program for Viozan highlights the challenges in developing new therapies for COPD and underscores the importance of demonstrating sustained efficacy in long-term studies. The use of the novel BCSS patient-reported outcome measure in these trials was a notable aspect of the program.

References

- 1. Early clinical investigation of Viozan (sibenadet HCl), a novel D2 dopamine receptor, beta2-adrenoceptor agonist for the treatment of chronic obstructive pulmonary disease symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The role of the novel D2/beta2-agonist, Viozan (sibenadet HCl), in the treatment of symptoms of chronic obstructive pulmonary disease: results of a large-scale clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

Polymorphs of Sibenadet Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibenadet hydrochloride, a potent dual agonist of the dopamine (B1211576) D₂ and β₂-adrenergic receptors, has been a subject of interest in the pharmaceutical industry for its potential therapeutic applications. The solid-state properties of an active pharmaceutical ingredient (API) are critical to its performance and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a key consideration in drug development as different polymorphs can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability. This technical guide provides a comprehensive overview of the known polymorphic forms of this compound, based on available scientific literature.

Polymorphic Forms of this compound

Research has identified three distinct polymorphic forms of this compound at ambient temperature, designated as Form I , Form II , and Form III . Additionally, a common high-temperature form has been observed, to which all three ambient temperature polymorphs convert upon heating.

Among the ambient temperature forms, Polymorph I has been identified as the most thermodynamically stable form. This stability is a crucial factor in selecting the appropriate form for pharmaceutical development, as it minimizes the risk of polymorphic transitions during manufacturing and storage, which could alter the drug product's performance.

Intermolecular Structural Differences

Studies utilizing high-resolution ¹H double-quantum solid-state Nuclear Magnetic Resonance (NMR) spectroscopy have provided insights into the structural variations between the polymorphs. These investigations have revealed differences in intermolecular hydrogen bonding, particularly between Forms I and II, which contribute to their distinct crystalline structures.

Data Presentation

Due to the limited availability of specific quantitative data in publicly accessible literature, a detailed table of PXRD peaks and DSC values cannot be provided. The following table summarizes the qualitative and comparative properties of the known polymorphs of this compound.

| Polymorph | Relative Stability at Ambient Temperature | Key Characteristics |

| Form I | Most Stable | Thermodynamically preferred form. |

| Form II | Metastable | Exhibits different intermolecular hydrogen bonding compared to Form I. |

| Form III | Metastable | Structurally distinct from Forms I and II. |

| High-Temp Form | Stable at Elevated Temperatures | Common form resulting from the heating of Forms I, II, or III. Melts at approximately 220 °C. |

Experimental Protocols

The characterization of this compound polymorphs relies on standard solid-state analytical techniques. While specific experimental parameters for the analysis of each polymorph are not detailed in the available literature, the following are general methodologies for the key experiments cited.

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline form of this compound by analyzing the unique diffraction pattern produced by each polymorph.

Methodology:

-

A small amount of the this compound sample is gently packed into a sample holder.

-

The sample is placed in a powder X-ray diffractometer.

-

The sample is irradiated with a monochromatic X-ray beam (typically Cu Kα).

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffractogram, a plot of intensity versus 2θ, is then analyzed. The positions and relative intensities of the diffraction peaks are characteristic of a specific polymorphic form.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal properties of this compound polymorphs, including melting points and phase transition temperatures.

Methodology:

-

A few milligrams of the this compound sample are accurately weighed into an aluminum pan, which is then hermetically sealed.

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The temperature of the sample and reference is increased at a constant rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

Endothermic events (e.g., melting) and exothermic events (e.g., crystallization) are recorded as peaks in the DSC thermogram. The temperature at the peak maximum or onset provides information about the thermal transitions.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Objective: To probe the local molecular environment and intermolecular interactions within the crystal lattice of each polymorph.

Methodology:

-

The this compound sample is packed into a solid-state NMR rotor.

-

The rotor is placed in the NMR spectrometer and spun at a high speed at the magic angle (54.7°) to average out anisotropic interactions.

-

Various NMR experiments, such as ¹H double-quantum magic-angle spinning (DQ-MAS), are performed to elucidate through-space proximities between nuclei.

-

The resulting spectra provide detailed information about the molecular conformation and packing, which can be used to differentiate between polymorphs.

Mandatory Visualizations

Caption: Polymorphic relationships of this compound.

Caption: Experimental workflow for polymorph characterization.

Conclusion

The existence of at least three polymorphic forms of this compound at ambient temperature highlights the importance of thorough solid-state characterization in the development of this API. While Polymorph I is identified as the most stable form, a comprehensive understanding of all polymorphic forms is crucial for ensuring consistent product quality and performance. Further research to elucidate the specific preparation methods and to obtain detailed quantitative characterization data for each polymorph would be of significant value to the pharmaceutical science community. The analytical workflows and characterization techniques outlined in this guide provide a robust framework for such investigations.

Methodological & Application

Application Notes and Protocols for the Synthesis of Sibenadet Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibenadet Hydrochloride (formerly known as AR-C68397AA and Viozan) is a potent and selective dual agonist for the dopamine (B1211576) D₂ and β₂-adrenergic receptors.[1] Its unique pharmacological profile has been investigated for the treatment of chronic obstructive pulmonary disease (COPD), targeting both bronchodilation and sensory nerve modulation.[1] This document provides a detailed overview of the synthetic processes for this compound intended for research purposes. The synthesis of this compound can be approached through two primary routes: the Amide Route and the Alkylation Route. Both routes culminate in the formation of the final product after the coupling of two key intermediates. A nine-stage sequence for the synthesis of the key amine hydrochloride intermediate has been developed for commercial manufacture.[2]

Chemical Information

| Compound Name | This compound |

| IUPAC Name | 7-(2-{[2-(3-{[2-(2-phenylethoxy)propyl]sulfonyl}ethyl)amino]ethyl})-1,3-benzothiazol-2(3H)-one hydrochloride |

| Molecular Formula | C₂₅H₃₄ClN₃O₄S₂ |

| Molecular Weight | 556.1 g/mol |

| CAS Number | 154508-23-3 |

| Appearance | Crystalline solid |

| Melting Point | Approximately 220 °C (for the common high-temperature polymorphic form) |

Synthetic Routes Overview

Two main synthetic strategies have been reported for the preparation of this compound on a manufacturing scale. Both strategies rely on a convergent synthesis approach where two key intermediates, a benzothiazolone amine derivative and a phenylethoxypropylsulfonyl side chain, are synthesized separately and then combined in the final steps.

-

The Amide Route: This route involves the formation of an amide bond between the key benzothiazolone amine intermediate and a sulfonylacetic acid derivative, followed by a reduction of the amide to the corresponding amine.

-

The Alkylation Route: This is an alternative approach that involves the direct N-alkylation of the benzothiazolone amine intermediate with a vinyl sulfone derivative.[2]

The following sections will provide detailed protocols for the Amide Route, as it is a well-established method for the formation of the core structure.

Diagram of the Overall Synthetic Workflow (Amide Route)

Caption: Synthetic workflow for this compound via the Amide Route.

Experimental Protocols: The Amide Route

This section details the laboratory-scale synthesis of this compound via the amide coupling and subsequent reduction.

Part 1: Synthesis of the Sulfonylacetic Acid Side Chain

Protocol 1.1: Synthesis of 2-[3-(2-Phenylethoxy)propylsulfanyl]acetic acid

-

Reaction of 3-bromopropanol with thiourea: A mixture of 3-bromopropanol and thiourea in water is refluxed to produce 3-sulfanylpropanol.

-

Cyclization with 2-phenylacetaldehyde: The resulting 3-sulfanylpropanol is cyclized with 2-phenylacetaldehyde using p-toluenesulfonic acid in refluxing toluene (B28343) to yield 2-benzyl-1,3-oxathiane (B8684219).

-

Reductive cleavage: The 2-benzyl-1,3-oxathiane is subjected to reductive cleavage with calcium in liquid ammonia (B1221849) to afford 3-(2-phenylethoxy)propanethiol.

-

Condensation with bromoacetic acid: The thiol is then condensed with bromoacetic acid in the presence of sodium hydride in DMF to give 2-[3-(2-phenylethoxy)propylsulfanyl]acetic acid.

Protocol 1.2: Oxidation to the Sulfonylacetic Acid Derivative

-

Oxidation: The synthesized 2-[3-(2-phenylethoxy)propylsulfanyl]acetic acid is oxidized using a suitable oxidizing agent, such as potassium peroxymonosulfate (B1194676) (Oxone), to yield the corresponding sulfonylacetic acid.

Part 2: Synthesis of the 7-(2-Aminoethyl)benzothiazolone Intermediate

The synthesis of this key intermediate is a multi-step process, typically starting from a substituted aniline derivative. The exact details of the nine-stage manufacturing process are proprietary; however, a general approach involves the construction of the benzothiazolone ring system followed by the introduction of the 2-aminoethyl side chain at the 7-position.

Part 3: Final Assembly of this compound

Protocol 3.1: Amide Coupling

-

Activation of the carboxylic acid: To a solution of the sulfonylacetic acid derivative (from Protocol 1.2) in an anhydrous aprotic solvent such as DMF, add 1.1 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) and 1.1 equivalents of 1-hydroxybenzotriazole (B26582) (HOBt). Stir the mixture at 0 °C for 30 minutes.

-

Coupling reaction: To the activated acid solution, add 1.0 equivalent of the 7-(2-aminoethyl)benzothiazolone intermediate and 1.2 equivalents of a non-nucleophilic base such as triethylamine.

-

Reaction monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and purification: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate is then subjected to an appropriate aqueous work-up, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the amide intermediate.

Protocol 3.2: Borane Reduction of the Amide

-

Reaction setup: Dissolve the amide intermediate (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C.

-

Addition of borane: Slowly add a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) (typically 2-3 equivalents) to the cooled amide solution.

-

Reaction conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC or HPLC.

-

Quenching and work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow addition of methanol. The solvent is then removed under reduced pressure. The residue is treated with aqueous HCl and heated to hydrolyze the amine-borane complex. The mixture is then basified and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude Sibenadet free base.

Protocol 3.3: Formation of the Hydrochloride Salt

-

Salt formation: Dissolve the crude Sibenadet free base in a suitable solvent such as isopropanol (B130326) or ethanol.

-

Acidification: To this solution, add a stoichiometric amount of hydrochloric acid (either as a solution in a solvent like isopropanol or as gaseous HCl).

-

Crystallization and isolation: The this compound salt will precipitate out of the solution. The solid is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to yield the final product.

Data Presentation: Synthesis and Characterization

| Step | Key Intermediates/Product | Analytical Characterization | Typical Yield (%) | Purity (%) |

| Part 1: Side Chain Synthesis | ||||

| 1.1 Sulfanylacetic Acid Formation | Sulfanylacetic acid derivative | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Not Reported | >95 |

| 1.2 Oxidation | Sulfonylacetic acid derivative | ¹H NMR, ¹³C NMR, MS | Not Reported | >95 |

| Part 2: Core Synthesis | ||||

| 2.1 Benzothiazolone Formation | Benzothiazolone intermediate | ¹H NMR, ¹³C NMR, MS, HPLC | Not Reported | >98 |

| Part 3: Final Assembly | ||||

| 3.1 Amide Coupling | Amide Intermediate | ¹H NMR, ¹³C NMR, MS, HPLC | Not Reported | >95 |

| 3.2 Borane Reduction | Sibenadet (Free Base) | ¹H NMR, ¹³C NMR, MS, HPLC | Not Reported | >98 |

| 3.3 Hydrochloride Salt Formation | This compound | ¹H NMR, ¹³C NMR, MS, HPLC, Elemental Analysis, XRPD | Not Reported | >99 |

Note: Specific yields and purity for each step in a research setting are not publicly available and will depend on the specific reaction conditions and purification methods employed.

Mechanism of Action: D₂ and β₂ Receptor Signaling

Sibenadet acts as a dual agonist, stimulating both dopamine D₂ receptors and β₂-adrenergic receptors. This dual action is key to its therapeutic potential in respiratory diseases.

Diagram of Sibenadet's Signaling Pathway

Caption: Dual signaling pathways of this compound.

-

D₂ Receptor Activation: Sibenadet binds to and activates dopamine D₂ receptors, which are coupled to inhibitory G-proteins (Gi). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. In the context of COPD, this pathway is thought to modulate the activity of sensory nerves in the airways.

-

β₂-Adrenergic Receptor Activation: Concurrently, Sibenadet activates β₂-adrenergic receptors, which are coupled to stimulatory G-proteins (Gs). This leads to the activation of adenylyl cyclase, increased production of cAMP, and subsequent activation of PKA. The activation of this pathway in airway smooth muscle cells results in bronchodilation.

References

Application Notes and Protocols: In Vitro Assays for Sibenadet Hydrochloride Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibenadet Hydrochloride (also known as AR-C68397AA) is a dual agonist targeting the dopamine (B1211576) D2 receptor (D2R) and the beta-2 adrenergic receptor (β2AR).[1][2] Developed for the potential treatment of chronic obstructive pulmonary disease (COPD), its unique pharmacological profile combines bronchodilatory effects mediated by β2AR agonism with modulation of sensory nerve activity through D2R activation.[2] This document provides detailed protocols for standard in vitro assays to characterize the binding affinity and functional potency of this compound or similar compounds at its target receptors.

While specific quantitative in vitro data for this compound (e.g., Ki, EC50) is not publicly available in the reviewed literature, this guide outlines the established methodologies to determine these values. The provided tables serve as templates for data presentation.

Target Receptors and Signaling Pathways

This compound simultaneously activates two distinct G-protein coupled receptors (GPCRs):

-

Dopamine D2 Receptor (D2R): A member of the D2-like family of dopamine receptors, D2R couples to Gi/o G-proteins.[3] Agonist binding to D2R inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3]

-

Beta-2 Adrenergic Receptor (β2AR): This receptor couples to Gs G-proteins. Agonist activation of β2AR stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.

The opposing effects of D2R and β2AR activation on cAMP production necessitate distinct assay configurations to evaluate the functional activity of a dual agonist like this compound.

Figure 1: Signaling pathways of this compound at D2 and β2 adrenergic receptors.

Data Presentation: In Vitro Pharmacological Profile

The following tables are templates for summarizing the in vitro pharmacological data for a dual D2R/β2AR agonist.

Table 1: Receptor Binding Affinity

| Target Receptor | Radioligand | Cell Line/Tissue | Ki (nM) |

| Dopamine D2 | [³H]-Spiperone | CHO-D2 cells | Data not available |

| Beta-2 Adrenergic | [³H]-CGP-12177 | CHO-β2AR cells | Data not available |

Ki (inhibition constant) is a measure of the binding affinity of a compound to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency and Efficacy

| Target Receptor | Assay Type | Cell Line | Parameter | Value (nM) |

| Dopamine D2 | cAMP Inhibition | CHO-D2 cells | EC50 | Data not available |

| Dopamine D2 | [³⁵S]GTPγS Binding | CHO-D2 cell membranes | EC50 | Data not available |

| Beta-2 Adrenergic | cAMP Accumulation | CHO-β2AR cells | EC50 | Data not available |

EC50 (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a ligand for its receptor. These assays typically involve the use of a radiolabeled ligand that binds to the receptor and a test compound that competes for this binding.

Figure 2: General workflow for a competitive radioligand binding assay.

Protocol 1.1: Dopamine D2 Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

-

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human D2 receptor (CHO-D2).

-

Radioligand: [³H]-Spiperone (a D2 antagonist).

-

Non-specific binding control: Haloperidol (B65202) (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

This compound stock solution and serial dilutions.

-

96-well plates, filter mats, scintillation fluid, and a scintillation counter.

-

-

Procedure:

-

In a 96-well plate, add assay buffer, CHO-D2 cell membranes, and varying concentrations of this compound.

-

Add [³H]-Spiperone to a final concentration of ~0.5 nM.

-

For non-specific binding determination, add 10 µM haloperidol instead of this compound.

-

Incubate at room temperature for 60-90 minutes.

-

Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound and free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Allow the filters to dry, then add scintillation fluid and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-